Methyl 3-bromo-4-methyl-2-nitrobenzoate
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Overview
Description
Methyl 3-bromo-4-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-methyl-2-nitrobenzoate typically involves multiple steps:
Bromination: The bromine atom is introduced through bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and a strong acid like sulfuric acid
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-bromo-4-methyl-2-aminobenzoate.
Oxidation: Methyl 3-bromo-4-carboxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 3-bromo-4-methyl-2-nitrobenzoate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methyl-3-nitrobenzoate: Similar structure but different substitution pattern.
Methyl 4-bromo-3-nitrobenzoate: Lacks the methyl group on the benzene ring.
Methyl 3-bromo-4-methoxybenzoate: Contains a methoxy group instead of a nitro group.
Uniqueness
Methyl 3-bromo-4-methyl-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various research fields .
Properties
CAS No. |
320740-33-8 |
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Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,1-2H3 |
InChI Key |
CNRZAPHTDRGVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
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